molecular formula C8H4IN3 B1604238 3-Iodo-1H-indazole-4-carbonitrile CAS No. 944898-93-5

3-Iodo-1H-indazole-4-carbonitrile

Cat. No. B1604238
M. Wt: 269.04 g/mol
InChI Key: ASELKRKBVMZMSK-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole-4-carbonitrile is a chemical compound with the molecular formula C8H4IN3. It has a molecular weight of 269.04 . This compound is used in various scientific experiments due to its unique properties.


Synthesis Analysis

The synthesis of indazoles, including 3-Iodo-1H-indazole-4-carbonitrile, has been a topic of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Iodo-1H-indazole-4-carbonitrile consists of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings, substituted at the 3rd position with an iodine atom and at the 4th position with a carbonitrile group .

Scientific Research Applications

Indazole Derivatives in Drug Discovery and Biological Activities

Indazole derivatives are nitrogen-containing chemical compounds with a pyrazole ring condensed with a benzene ring. These compounds exhibit a wide variety of biological activities, sparking interest in the development of novel indazole-based therapeutic agents. Recent patents (2013–2017) describe indazole derivatives with potential anticancer and anti-inflammatory activities, along with applications in disorders involving protein kinases and neurodegeneration. The indazole scaffold forms the basic structure for numerous compounds with therapeutic value, demonstrating promising biological activities that warrant further investigation for drug development (Denya, Malan, & Joubert, 2018).

Environmental Remediation and Energy Generation

Graphitic carbon nitride (g-C3N4)-based heterojunction photoactive nanocomposites, which can be related to the broader family of carbon nitride compounds, have been identified as efficacious for environmental purification and energy generation. These nanocomposites are utilized in photoreduction of CO2, water splitting, and the elimination of various contaminants. Modifications with carbon dots (CDs) enhance their efficiency in photocatalytic processes due to improved charge separation, increased surface area, and enhanced visible light harvesting. Such advancements underline the potential of g-C3N4/CDs-based nanocomposites in addressing environmental challenges and advancing renewable energy technologies (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).

Nitrogen-doped Porous Polymers for CO2 Capture

Nitrogen-rich porous adsorbents, such as covalent triazine frameworks (CTFs), have emerged as noteworthy materials for CO2 capture due to their high surface area, permanent porosity, and structural tunability. These materials are pivotal for sustainable and cost-effective solutions to minimize atmospheric CO2 levels, contributing significantly to efforts in pre-combustion and post-combustion CO2 capture. The review by Mukhtar et al. (2020) highlights the importance of Triazine-, benzimidazole-, and triazole-based porous organic polymers (COPs) for CO2 storage, demonstrating their potential in synthesizing next-generation materials for real-time applications in mitigating climate change (Mukhtar et al., 2020).

properties

IUPAC Name

3-iodo-2H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASELKRKBVMZMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646714
Record name 3-Iodo-2H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-indazole-4-carbonitrile

CAS RN

944898-93-5
Record name 3-Iodo-2H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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